
1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H11FO2. It is a derivative of benzene, where two methoxy groups, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to minimize by-products and enhance the efficiency of the synthesis is also common .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluoromethyl group can be reduced to a methyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 1,4-dimethoxy-2-fluoro-3-(fluoromethyl)quinone.
Reduction: Formation of 1,4-dimethoxy-2-fluoro-3-methylbenzene.
Substitution: Formation of 1,4-dimethoxy-2-(substituted)-3-(fluoromethyl)benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Investigated for its potential use in drug design and development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The fluorine atoms and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluoromethyl group can enhance the lipophilicity of the compound, affecting its distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxybenzene: Lacks the fluorine and fluoromethyl groups, making it less reactive in certain chemical reactions.
2-Fluoro-1,4-dimethoxybenzene: Similar structure but lacks the fluoromethyl group, affecting its chemical and physical properties.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene is unique due to the presence of both fluorine and fluoromethyl groups along with methoxy groups. This combination of substituents provides a unique set of chemical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
2-fluoro-3-(fluoromethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-4H,5H2,1-2H3 |
Clave InChI |
XXQSJVADGQFJGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)F)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
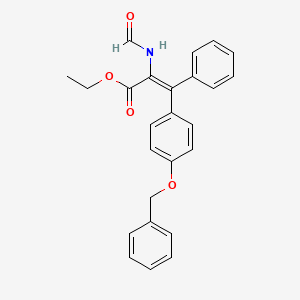
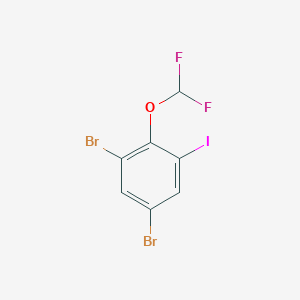
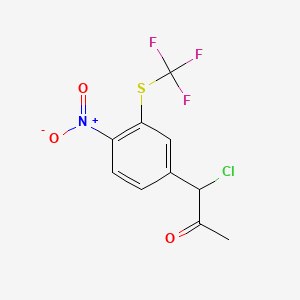
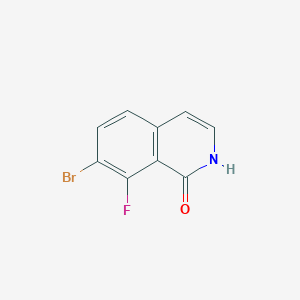

![6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine](/img/structure/B14040297.png)
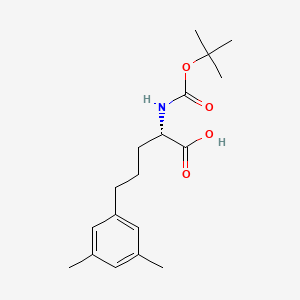
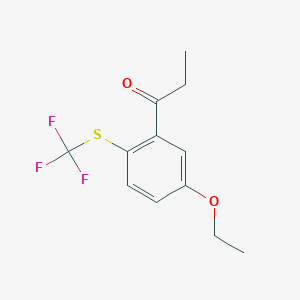
![(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14040318.png)

